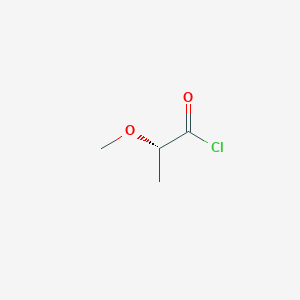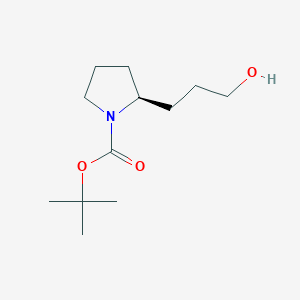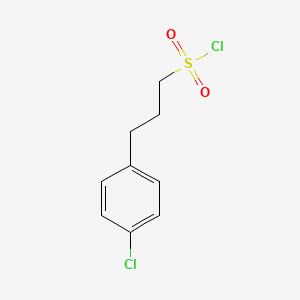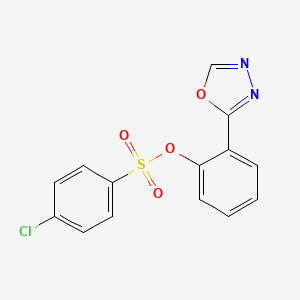![molecular formula C12H13N3O B3118554 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol CAS No. 240115-79-1](/img/structure/B3118554.png)
2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol
Descripción general
Descripción
The compound “2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol” is a part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with trifluoroacetic anhydride as a raw material, which reacts with hydrazine hydrate to produce compound 5 . This compound then reacts with chloroacetic ethyl ester to produce compound 2 . Compound 2 reacts with Boc anhydride to produce compound 3 . Compound 3 reacts with phosphorus pentasulfide to produce compound 4 . Finally, compound 4 reacts with compound 5 to produce the target compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and deprotection reactions . The reactions provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Aplicaciones Científicas De Investigación
Privileged Motifs for Lead-like Compound Design
A study by Mishchuk et al. (2016) highlighted the utility of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores. These compounds, characterized as non-flat, bicyclic heterocycles, have been identified as privileged motifs for designing lead-like compounds in drug discovery, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion, presenting novel leads for anti-diabetes drug development (Mishchuk et al., 2016).
Antimicrobial Applications
Research by Soliman et al. (2009) focused on synthesizing derivatives of tetrahydrobenzothienotriazolopyrimidine, demonstrating preliminary antimicrobial efficacy. Compounds from this study showed significant activity against Candida albicans, indicating potential applications in developing new antimicrobial agents (Soliman et al., 2009).
Heterocyclic Compound Synthesis
Patel and Patel (2015) synthesized a series of heterocyclic compounds featuring the triazolopyridine structure, exploring their antibacterial and antifungal properties. This research indicates the versatility of the compound's core structure in generating new molecules with potential therapeutic applications (Patel & Patel, 2015).
Direcciones Futuras
The development of the piperazine-fused triazoles, including “2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol”, presents challenges and opportunities . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-10-6-2-1-5-9(10)12-14-13-11-7-3-4-8-15(11)12/h1-2,5-6,16H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPIKWUQARHUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC=CC=C3O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)

![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)







![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)
![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)
